molecular formula C15H13ClO3 B1633627 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-77-7

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B1633627
CAS No.: 329222-77-7
M. Wt: 276.71 g/mol
InChI Key: DTLLHBACWDTJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol . It is characterized by the presence of a chlorophenoxy group and a methoxybenzaldehyde moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chlorophenol with 4-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or ethanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate ether, which is then oxidized to yield the final aldehyde product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities .

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLLHBACWDTJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234374
Record name 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-77-7
Record name 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.